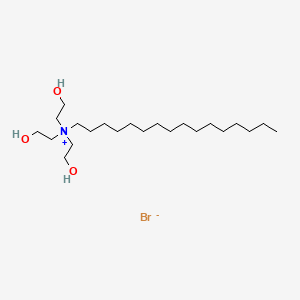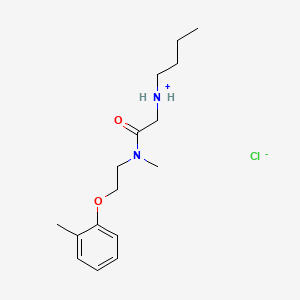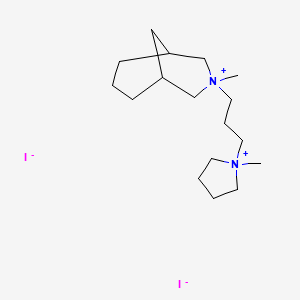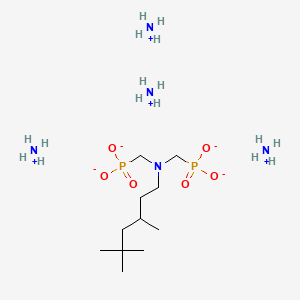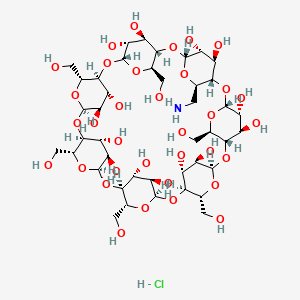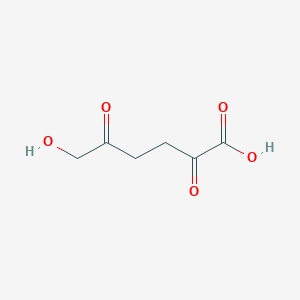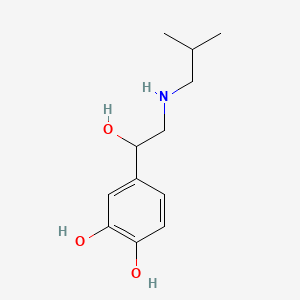
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol is a chemical compound with significant biological activity. It is structurally related to catecholamines, which are important neurotransmitters and hormones in the human body. This compound is known for its sympathomimetic properties, meaning it mimics the effects of the sympathetic nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with a benzyl alcohol derivative.
Hydroxylation: The benzyl alcohol is hydroxylated to introduce the 3,4-dihydroxy groups.
Amination: The hydroxylated intermediate is then subjected to amination with isobutylamine under controlled conditions to introduce the isobutylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final product.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying catecholamine chemistry.
Biology: Studied for its effects on biological systems, particularly its role in neurotransmission and hormone activity.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and heart stimulant.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The compound exerts its effects by interacting with adrenergic receptors in the body. It primarily targets:
Alpha-Adrenergic Receptors: Leading to vasoconstriction and increased blood pressure.
Beta-Adrenergic Receptors: Resulting in bronchodilation, increased heart rate, and enhanced cardiac output.
The molecular pathways involved include the activation of G protein-coupled receptors, leading to the production of second messengers such as cyclic AMP, which mediate the physiological responses.
Comparaison Avec Des Composés Similaires
3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol is similar to other catecholamines such as:
Epinephrine: Known for its potent vasoconstrictive and bronchodilatory effects.
Norepinephrine: Primarily acts as a vasoconstrictor and neurotransmitter.
Isoprenaline: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Uniqueness
What sets this compound apart is its specific structural modifications, which confer unique pharmacological properties, such as a different receptor affinity and metabolic stability.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable tool for scientific research and potential therapeutic use.
Propriétés
Numéro CAS |
6924-25-0 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
4-[1-hydroxy-2-(2-methylpropylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-8(2)6-13-7-12(16)9-3-4-10(14)11(15)5-9/h3-5,8,12-16H,6-7H2,1-2H3 |
Clé InChI |
TXLFMUAEFKUGBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC(C1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



